molecular formula C19H16F3N5O3 B2994027 ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1173759-36-8

ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2994027
CAS No.: 1173759-36-8
M. Wt: 419.364
InChI Key: POVNXRVREOPEAK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields .

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

ethyl 5-amino-1-[5-[[4-(trifluoromethyl)phenyl]carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O3/c1-2-30-18(29)14-10-25-27(16(14)23)15-8-3-11(9-24-15)17(28)26-13-6-4-12(5-7-13)19(20,21)22/h3-10H,2,23H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNXRVREOPEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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